2-(4-acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide
Description
2-(4-Acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a pyrazole ring and an acetamide-linked 4-acetylphenoxy group. The compound’s acetylphenoxy moiety may enhance lipophilicity, influencing membrane permeability and metabolic stability, while the pyrimidine-pyrazole scaffold provides a template for intermolecular interactions (e.g., hydrogen bonding with target proteins) .
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-12(23)13-3-5-14(6-4-13)25-10-17(24)21-15-9-16(19-11-18-15)22-8-2-7-20-22/h2-9,11H,10H2,1H3,(H,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFUAEOOOIYCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-acetylphenol with chloroacetyl chloride to form 2-(4-acetylphenoxy)acetyl chloride. This intermediate is then reacted with 6-(1H-pyrazol-1-yl)pyrimidin-4-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-(4-acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Bioactivity: The fluorinated pyrimidine-pyrazole derivative (Compound 18, ) exhibits potent CDK2 inhibition (IC₅₀ = 12 nM), whereas the target compound’s acetylphenoxy group may redirect selectivity toward other kinases or non-enzymatic targets. Metolachlor () lacks pyrimidine but shares the acetamide backbone, demonstrating how substituent variation shifts activity from kinase inhibition to herbicidal action.
Synthetic Complexity: The target compound’s synthesis likely involves Ullmann coupling or nucleophilic aromatic substitution for pyrimidine-pyrazole assembly, similar to methods described for Compound 18 (yield: 17%) . In contrast, dichlorophenoxy analogues () require regioselective chlorination, increasing synthetic challenges.
Solubility: Pyrimidine-pyrazole hybrids generally exhibit moderate aqueous solubility (e.g., Compound 18: ~0.1 mg/mL in PBS ), while chloroacetamides like Metolachlor are more lipophilic.
Structural Flexibility: The pyrimidine-pyrazole core allows for modular substitution. For example, fluorination at the pyrimidine C5 position (Compound 18) enhances target affinity, whereas acetylphenoxy substitution may optimize off-target pharmacokinetics .
Biological Activity
2-(4-acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a compound that has gained attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies related to this compound, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.37 g/mol. The compound features a complex structure that includes a pyrazole and pyrimidine moiety, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer activities. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models has not been extensively reported, but similar compounds have demonstrated efficacy against breast cancer and leukemia by targeting specific signaling pathways involved in tumor growth and survival .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Induction of apoptosis through the activation of caspases.
- Interference with Cell Cycle Regulation : Compounds may affect cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of pyrazole-containing compounds on human breast cancer cells. The results indicated that these compounds induced significant cytotoxicity and apoptosis in a dose-dependent manner. The study highlighted the importance of the pyrazole ring in mediating these effects through the modulation of the PI3K/Akt signaling pathway.
Study 2: Anti-inflammatory Evaluation
Another study focused on the anti-inflammatory properties of a series of acetophenone derivatives, including those similar to this compound. Results showed that these compounds effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
